Cas no 2763741-46-2 (Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)-)

Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)-
-
- インチ: 1S/C11H13NO2.ClH/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1
- InChIKey: ZNRQYHMCZWYIAC-UXQCFNEQSA-N
- SMILES: C([C@H]1C[C@@H]1C1C=CC(N)=CC=1)(=O)OC.Cl
Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR027X04-10g |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 10g |
$6359.00 | 2025-02-15 | |
Aaron | AR027X04-1g |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 1g |
$1497.00 | 2025-02-15 | |
Aaron | AR027X04-100mg |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 100mg |
$537.00 | 2025-02-15 | |
1PlusChem | 1P027WRS-250mg |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 250mg |
$717.00 | 2024-05-07 | |
Enamine | EN300-37359377-0.05g |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 0.05g |
$249.0 | 2023-07-06 | |
1PlusChem | 1P027WRS-100mg |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 100mg |
$522.00 | 2024-05-07 | |
1PlusChem | 1P027WRS-500mg |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 500mg |
$1094.00 | 2024-05-07 | |
1PlusChem | 1P027WRS-1g |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 1g |
$1385.00 | 2024-05-07 | |
Aaron | AR027X04-5g |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 5g |
$4295.00 | 2025-02-15 | |
Aaron | AR027X04-2.5g |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2763741-46-2 | 95% | 2.5g |
$2913.00 | 2025-02-15 |
Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)-に関する追加情報
Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- (CAS No. 2763741-46-2): An Overview
Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- (CAS No. 2763741-46-2) is a chiral compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropane ring, an aromatic amine moiety, and a methyl ester group. The presence of these functional groups imparts distinct chemical and biological properties that make it a valuable candidate for various applications.
The (1S,2S)- configuration of the compound is particularly noteworthy due to its stereochemical specificity. Chiral compounds play a crucial role in drug development because their enantiomers can exhibit different pharmacological activities and metabolic profiles. The (1S,2S)- enantiomer of Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1) has been the focus of recent studies due to its potential therapeutic benefits and reduced side effects compared to its racemic mixture.
Recent research has highlighted the importance of Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- in the treatment of various diseases. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. The cyclopropane ring and the aromatic amine moiety contribute to its ability to modulate key signaling pathways involved in inflammation and pain perception. These findings suggest that Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- could be a promising lead compound for the development of new therapeutic agents.
In addition to its anti-inflammatory and analgesic properties, Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- has also shown potential in neurodegenerative disease research. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects. The exact mechanisms underlying these effects are still under investigation, but preliminary data suggest that the compound may inhibit oxidative stress and reduce neuroinflammation.
The synthesis of Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- involves several steps that require precise control over reaction conditions to ensure the desired stereochemistry. One common approach involves the asymmetric synthesis of the cyclopropane ring followed by functional group transformations to introduce the aromatic amine and methyl ester moieties. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process.
The physicochemical properties of Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- are also important for its application in drug development. The compound is highly soluble in water due to the presence of the hydrochloride salt form. This high solubility facilitates its use in various formulations and delivery systems. Additionally, its stability under physiological conditions ensures that it remains active during administration and metabolism.
Clinical trials are currently underway to evaluate the safety and efficacy of Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects reported. These findings have paved the way for further clinical studies to explore its potential as a treatment for chronic pain and neurodegenerative disorders.
In conclusion, Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)- (CAS No. 2763741-46-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in modern drug discovery efforts.
2763741-46-2 (Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, hydrochloride (1:1), (1S,2S)-) Related Products
- 1822589-97-8(3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester)
- 50488-34-1(2-bromo-4-tert-butyl-pyridine)
- 1361709-31-0(2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl)
- 714948-54-6(2-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl-5-methoxyphenol)
- 1503469-95-1(5-amino-3-bromo-1-(thiophen-2-yl)methyl-1,2-dihydropyridin-2-one)
- 147157-97-9(2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl Fluoride)
- 1572-84-5(1,4-Bis(butyryloxy)-2-butene)
- 341968-15-8(7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one)
- 874146-56-2(4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide)
- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)




